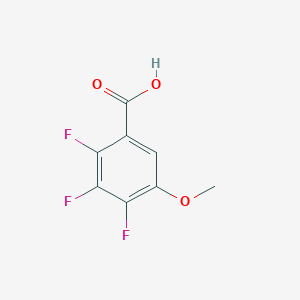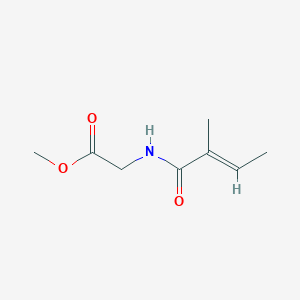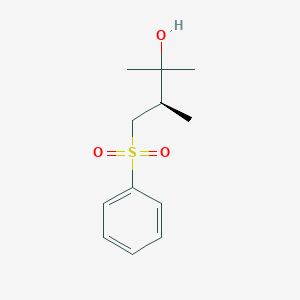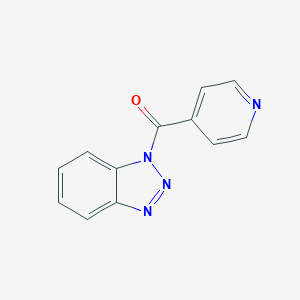
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum, also known as JM216, is a platinum-based anticancer drug that has been developed as a potential alternative to cisplatin. It is a second-generation platinum complex that has been designed to overcome the limitations of cisplatin, such as toxicity and resistance.
作用机制
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum has been found to have lower toxicity than cisplatin, which makes it a promising alternative. It has also been shown to have a longer half-life in the body, which allows for less frequent dosing. However, it can still cause side effects such as nausea, vomiting, and myelosuppression.
实验室实验的优点和局限性
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum has several advantages for lab experiments, including its stability and ease of synthesis. However, its high cost and limited availability can be a limitation for some researchers.
未来方向
There are several future directions for the development of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum. One potential area of research is the use of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum in combination with other anticancer drugs to enhance its efficacy. Another area of research is the development of new formulations of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum that can improve its bioavailability and reduce its toxicity. Additionally, the use of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum in combination with targeted therapies, such as immunotherapy, is an area of active research.
In conclusion, Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum is a promising alternative to cisplatin for the treatment of cancer. Its mechanism of action and biochemical effects make it an attractive option for further research, and its advantages and limitations for lab experiments should be considered when designing studies. The exploration of future directions for the development of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum could lead to improved cancer therapies and better patient outcomes.
合成方法
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum is synthesized by reacting cisplatin with S-2-(dimethylphosphino)ethyl-L-cysteine, which forms a platinum complex that is then treated with ammonia to form Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum. The synthesis method has been optimized to produce high yields of pure Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum.
科学研究应用
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. It has been found to be effective against a wide range of cancer types, including ovarian, lung, breast, and prostate cancer.
属性
CAS 编号 |
129241-79-8 |
|---|---|
产品名称 |
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum |
分子式 |
C3H13Cl2N2OPPt |
分子量 |
390.1 g/mol |
IUPAC 名称 |
azane;dimethylphosphorylmethanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2 |
InChI 键 |
ICLRFFUEEPHKNV-UHFFFAOYSA-L |
SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
同义词 |
amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum I-ADMP-Platinum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)

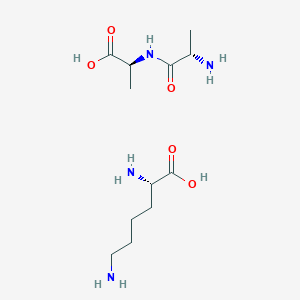
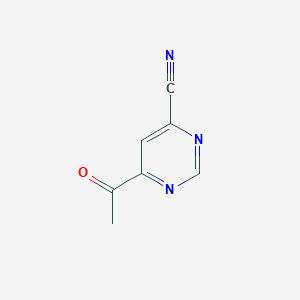

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
